3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one
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Overview
Description
Posizolid is an oxazolidinone antibiotic that was under investigation by AstraZeneca for the treatment of bacterial infections. It is known for its ability to inhibit 98% of all Gram-positive bacteria tested in vitro at a concentration of 2 mg/L . Despite its promising antibacterial properties, AstraZeneca discontinued its development after phase I trials .
Preparation Methods
The synthesis of Posizolid involves the formation of the oxazolidinone ring, which is a key structural component of the compound. The synthetic route typically includes the reaction of an appropriate amine with a carbonyl compound to form the oxazolidinone ring. Specific details on the industrial production methods are not widely available, but the general approach involves standard organic synthesis techniques .
Chemical Reactions Analysis
Posizolid, like other oxazolidinones, undergoes several types of chemical reactions:
Oxidation: Posizolid can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: The compound can be reduced, but this reaction is less common in its typical applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Posizolid exerts its antibacterial effects by selectively inhibiting bacterial protein synthesis. It binds to the bacterial ribosome at the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This inhibition blocks the translation process, effectively halting bacterial protein synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Posizolid belongs to the oxazolidinone class of antibiotics, which includes several other compounds:
Linezolid: The first oxazolidinone approved for clinical use, effective against a wide range of Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with improved potency and a better safety profile compared to Linezolid.
Sutezolid: Another oxazolidinone with promising activity against tuberculosis.
Radezolid: Developed for its enhanced activity and broader spectrum compared to Linezolid.
Contezolid: Known for its effectiveness against multi-resistant bacterial strains.
Posizolid is unique in its specific binding affinity and inhibition mechanism, although it shares the general characteristics of the oxazolidinone class.
Properties
Molecular Formula |
C21H21F2N3O7 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H21F2N3O7/c22-15-7-13(26-14(11-32-21(26)30)10-31-18-3-6-33-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)9-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2 |
InChI Key |
JNSPVROPDISGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3C(COC3=O)COC4=NOC=C4)F)C(=O)C(CO)O |
Origin of Product |
United States |
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